molecular formula C21H26N4O3 B4503542 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B4503542
M. Wt: 382.5 g/mol
InChI Key: IMARHXHCOWORIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a cinnolinone core, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the cinnolinone core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This includes using high-efficiency catalysts, optimizing reaction temperatures and pressures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with similar pharmacological properties.

Uniqueness

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone is unique due to its specific substitution pattern and the presence of the cinnolinone core, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-18-8-6-17(7-9-18)23-10-12-24(13-11-23)21(27)15-25-20(26)14-16-4-2-3-5-19(16)22-25/h6-9,14H,2-5,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMARHXHCOWORIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 6
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.